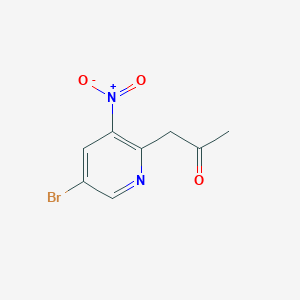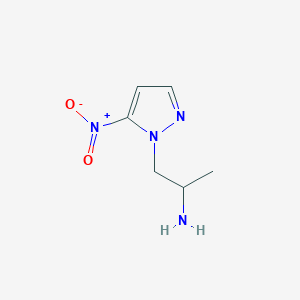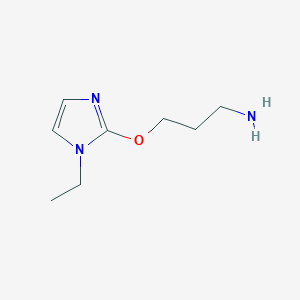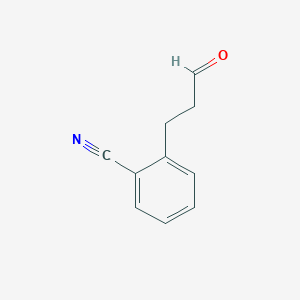
2-(3-Oxopropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxopropyl)benzonitrile is a chemical compound with the molecular formula C10H9NO. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its unique structure, which includes a benzonitrile group attached to a 3-oxopropyl chain.
Vorbereitungsmethoden
The synthesis of 2-(3-Oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial production methods often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
2-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which are useful in synthetic organic chemistry . Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different applications.
Vergleich Mit ähnlichen Verbindungen
2-(3-Oxopropyl)benzonitrile can be compared with similar compounds such as:
4-(3-Oxopropyl)benzonitrile: This compound has a similar structure but with the oxopropyl group attached at a different position on the benzene ring.
4-(2-Oxopropyl)benzonitrile: Another similar compound with slight structural variations.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-(3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6H2 |
InChI-Schlüssel |
HEVVLAZGDRKVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



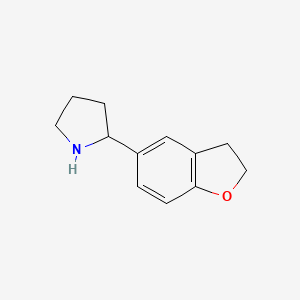


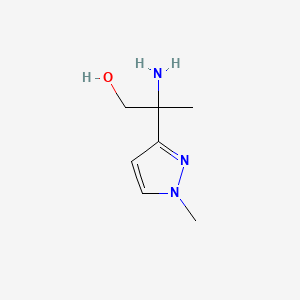
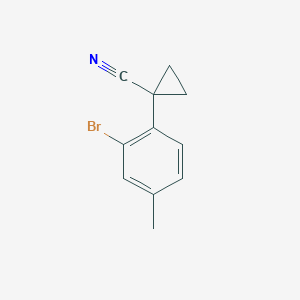

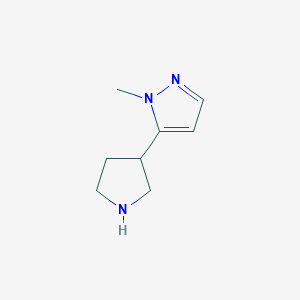
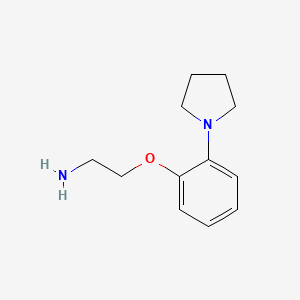
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)

